N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)thiophene-2-carboxamide

Description

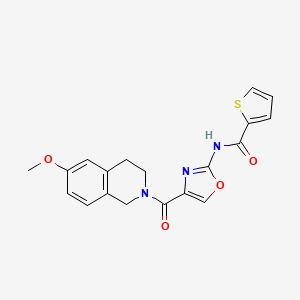

The compound N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a structurally complex molecule integrating three distinct moieties:

- A thiophene-2-carboxamide backbone, common in bioactive molecules due to its electron-rich aromatic system.

- An oxazol-2-yl linker, which enhances rigidity and influences electronic properties.

Properties

IUPAC Name |

N-[4-(6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-25-14-5-4-13-10-22(7-6-12(13)9-14)18(24)15-11-26-19(20-15)21-17(23)16-3-2-8-27-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORWIHBDAUNAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CS4)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a tetrahydroisoquinoline moiety, an oxazole ring, and a thiophene carboxamide. The molecular formula is , with a molecular weight of approximately 422.50 g/mol. Its unique structure is hypothesized to contribute to its biological efficacy.

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanisms include:

- Tubulin Inhibition : Compounds similar to this compound have been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts microtubule dynamics essential for cell division, leading to apoptosis in cancer cells .

- KRas and VEGF Inhibition : Preliminary studies suggest that certain derivatives can inhibit KRas signaling pathways and vascular endothelial growth factor (VEGF), which are critical in cancer progression and angiogenesis .

Cytotoxicity Studies

A series of studies evaluated the cytotoxic effects of related compounds on human tumor cell lines. Notably, one study highlighted a compound with GI50 values ranging from 1.5 to 1.7 nM against A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) cell lines, indicating potent activity compared to standard chemotherapeutics like paclitaxel .

| Cell Line | GI50 (nM) | Comparison |

|---|---|---|

| A549 | 1.5 | More potent than paclitaxel |

| KB | 1.7 | Significantly effective |

| DU145 | 1.6 | Comparable efficacy |

Anti-Angiogenic Activity

In vitro assays demonstrated that certain tetrahydroisoquinoline derivatives significantly inhibited angiogenesis with IC50 values as low as 1.72 μM, showcasing their potential as anti-cancer agents by targeting blood vessel formation .

Case Studies

A notable case involved the evaluation of various tetrahydroisoquinoline derivatives in a drug discovery program aimed at identifying novel anti-cancer agents. Among these, compounds bearing specific substitutions at the phenyl ring exhibited enhanced activity against KRas-driven cancers .

Summary of Findings from Selected Studies

- Study on Tubulin Polymerization : Compounds showed IC50 values ranging from 0.92 to 1.0 μM in inhibiting tubulin assembly.

- KRas Inhibition : Compounds like GM-3-18 demonstrated significant inhibition with IC50 values between 0.9 μM and 10.7 μM across multiple colon cancer cell lines.

- Angiogenesis Assays : Several derivatives inhibited angiogenesis effectively at concentrations below 10 μM.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with related molecules from the evidence:

Key Observations :

Physicochemical and Bioactive Properties

While bioactivity data for the target are unavailable, comparisons with analogs suggest hypotheses:

- Triazole derivatives () exhibit pesticidal activity (e.g., etaconazole in ), but the target’s tetrahydroisoquinoline group may confer distinct target selectivity .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(4-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)thiophene-2-carboxamide?

The compound’s synthesis involves multi-step organic reactions. A general approach includes:

- Step 1 : Preparation of the tetrahydroisoquinoline core via cyclization of phenethylamine derivatives under acidic conditions .

- Step 2 : Coupling the tetrahydroisoquinoline moiety to an oxazole ring using carbodiimide-mediated amide bond formation (e.g., EDCI or DCC in anhydrous DMF) .

- Step 3 : Functionalization of the oxazole ring with thiophene-2-carboxamide via nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on halogenated intermediates .

Critical Parameters : Solvent choice (e.g., THF or ethanol for polar intermediates), temperature control (reflux conditions for cyclization), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Basic: How can the compound’s purity and structural integrity be validated post-synthesis?

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to achieve >95% purity. Retention times and peak symmetry are critical indicators .

- Structural Confirmation :

Advanced: How can researchers optimize yields when synthesizing intermediates like the 6-methoxy-1,2,3,4-tetrahydroisoquinoline moiety?

- Reaction Optimization :

- Data-Driven Adjustments : Monitor reaction progress via TLC (Rf values) and adjust stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) to minimize unreacted starting material .

Advanced: How should contradictory data on biological activity (e.g., IC50_{50}50 variability) be analyzed?

- Experimental Design :

- Statistical Validation : Apply ANOVA to assess significance of IC differences across replicates; consider logP and solubility as confounding factors .

Advanced: What strategies are effective for studying the compound’s interactions with biological targets (e.g., kinases)?

- In Silico Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to predict binding modes of the tetrahydroisoquinoline and oxazole motifs .

- Biophysical Assays :

Advanced: How can computational methods predict metabolic stability and aldehyde oxidase (AO) susceptibility?

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., methoxy groups prone to demethylation) .

- Machine Learning Models : Train on datasets of AO substrates (e.g., PubChem BioAssay) to predict metabolic pathways using molecular descriptors (e.g., topological polar surface area) .

Advanced: What crystallographic techniques are suitable for resolving the compound’s 3D structure?

- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (solvent: DCM/hexane) and collect data on a Bruker D8 Venture diffractometer. Use SHELXT for structure solution and OLEX2 for refinement .

- Key Metrics : Monitor R (<5%) and completeness (>98%) to ensure data quality. Anisotropic displacement parameters refine disorder in the oxazole ring .

Advanced: How can oxidative degradation pathways be mitigated during formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.